molecular formula C12H11FN4O B11054475 (5-amino-2-tert-butyl-4-cyano-2-fluorofuran-3(2H)-ylidene)propanedinitrile

(5-amino-2-tert-butyl-4-cyano-2-fluorofuran-3(2H)-ylidene)propanedinitrile

Cat. No.: B11054475
M. Wt: 246.24 g/mol
InChI Key: PURWANMJENJSAB-UHFFFAOYSA-N
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Description

5-Amino-2-(tert-butyl)-4-cyano-2-fluoro-3(2H)-furanylidene(cyano)methyl cyanide: is a complex organic compound featuring multiple functional groups, including amino, cyano, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-(tert-butyl)-4-cyano-2-fluoro-3(2H)-furanylidene(cyano)methyl cyanide typically involves multi-step organic reactions. One common approach includes the reaction of 2-aminophenol with aldehydes in the presence of a base such as potassium carbonate (K₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP) under argon atmosphere . The reaction is often carried out in solvents like methyl cyanide or dimethyl sulfoxide (DMSO) and exposed to blue LED light for 24 hours .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can target the cyano groups, converting them into primary amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: TBHP, potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Sodium hydride (NaH), various nucleophiles like amines or thiols

Major Products:

    Oxidation: Nitro derivatives

    Reduction: Primary amines

    Substitution: Substituted furanyl derivatives

Mechanism of Action

The mechanism of action of 5-amino-2-(tert-butyl)-4-cyano-2-fluoro-3(2H)-furanylidene(cyano)methyl cyanide involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions, respectively, influencing the compound’s binding affinity to enzymes and receptors. The fluoro group can enhance the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Uniqueness: 5-Amino-2-(tert-butyl)-4-cyano-2-fluoro-3(2H)-furanylidene(cyano)methyl cyanide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C12H11FN4O

Molecular Weight

246.24 g/mol

IUPAC Name

2-(5-amino-2-tert-butyl-4-cyano-2-fluorofuran-3-ylidene)propanedinitrile

InChI

InChI=1S/C12H11FN4O/c1-11(2,3)12(13)9(7(4-14)5-15)8(6-16)10(17)18-12/h17H2,1-3H3

InChI Key

PURWANMJENJSAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(C(=C(C#N)C#N)C(=C(O1)N)C#N)F

Origin of Product

United States

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